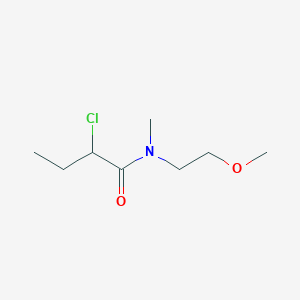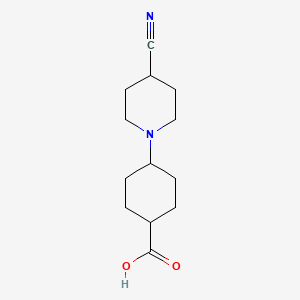
4-(4-氰基哌啶-1-基)环己烷-1-羧酸
描述
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与药物化学
4-(4-氰基哌啶-1-基)环己烷-1-羧酸: 是一种在药物化学领域中具有价值的中间体。其结构可用于合成多种具有药理活性的化合物。 例如,哌啶衍生物以存在于许多治疗剂中而闻名 . 氰基可以作为进一步功能化的前体,从而开发出具有潜在抗癌、抗病毒或抗炎特性的新药 .
有机合成
在有机合成中,该化合物可用于将哌啶部分引入更大的分子中。哌啶环在许多天然产物和药物中很常见。 环己烷羧酸部分可用于开环反应或作为更复杂的环状结构的构建单元 .
药理学研究
哌啶核是药物中常见的特征,与多种药理活性有关。 对哌啶衍生物(如 4-(4-氰基哌啶-1-基)环己烷-1-羧酸 的研究可能导致发现针对癌症、神经系统疾病和心血管疾病等疾病的新药,这些药物具有更高的疗效和更少的副作用。
化学研究
该化合物在化学研究中的作用扩展到用作分析研究中的标准物质或参考物质。 它可用于校准仪器或作为实验中的对照,以确定类似化合物的药代动力学 .
工业应用
虽然该化合物没有直接用于工业过程,但它可以作为合成具有工业应用的材料的中间体。 例如,环己烷羧酸的衍生物可以作为尼龙和其他聚合物的先驱 .
生物学研究
在生物学研究中,该化合物可用于探索基于哌啶的分子与生物靶标之间的相互作用。 这可以提供对疾病的分子基础的见解,并有助于设计靶向特异性药物 .
作用机制
Target of Action
The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .
Mode of Action
The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .
Biochemical Pathways
The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli
Result of Action
The molecular and cellular effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .
生化分析
Biochemical Properties
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of amino acids like tyrosine . The compound’s interaction with HPPD can inhibit the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid may bind to specific proteins, affecting their function and stability.
Cellular Effects
The effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
属性
IUPAC Name |
4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)
![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)
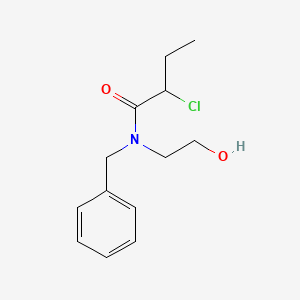
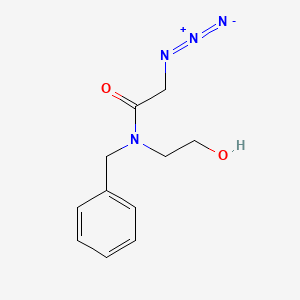
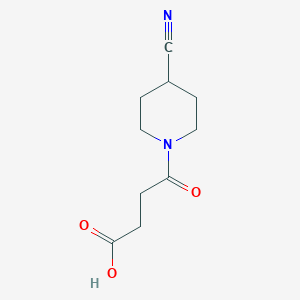
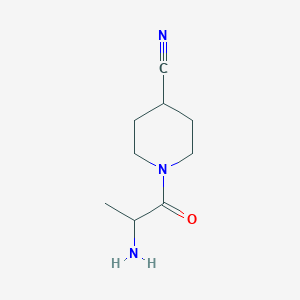
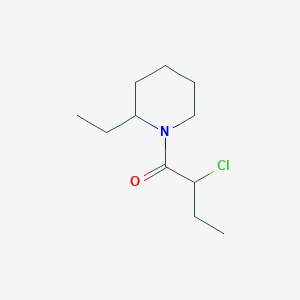
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)
